molecular formula C4H7IN2S B1416713 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide CAS No. 56010-23-2

3-methyl-1,3-thiazol-2(3H)-imine hydroiodide

Cat. No. B1416713
CAS RN: 56010-23-2
M. Wt: 242.08 g/mol
InChI Key: DJQQQCZPDHWBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1,3-thiazol-2(3H)-iminium iodide is a chemical compound with the molecular formula C4H7IN2S . It is related to 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one .


Molecular Structure Analysis

The molecular weight of 3-methyl-1,3-thiazol-2(3H)-iminium iodide is 242.08125 . The specific structure is not provided in the search results.


Physical And Chemical Properties Analysis

3-methyl-1,3-thiazol-2(3H)-iminium iodide has a molecular formula of C4H7IN2S and a molecular weight of 242.08125 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Crystal Structure Analysis

Sharma et al. (2020) conducted a combined theoretical and experimental investigation on a binary complex involving 3-methyl-1,3-thiazol-2(3H)-imine. This study focused on understanding the structural properties of the binary complex through X-ray diffraction, intramolecular hydrogen bonding, and various computational methods, contributing to insights into its molecular architecture and interactions (Sharma et al., 2020).

2. Synthesis Methodology

El-Sawah et al. (2020) developed a one-pot synthesis procedure for thiazol-2(3H)-imine derivatives. This method streamlined the production process, enhancing the efficiency of synthesizing such compounds, which can be crucial in various research applications, especially in organic chemistry (El-Sawah et al., 2020).

3. Cycloaddition and Cyclocondensation Reactions

Sokolov et al. (2012) studied the behavior of a related compound, methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate, in cycloaddition and cyclocondensation reactions. This research provides valuable insights into the reactivity and potential applications of thiazol-2(3H)-imine derivatives in synthetic chemistry (Sokolov et al., 2012).

4. Novel Synthesis Techniques

Murru et al. (2008) explored a one-pot synthesis of substituted thiazol-2-imines. This research contributes to the development of new methodologies for synthesizing thiazol-2-imines, which can be applied in various scientific research fields, including drug discovery (Murru et al., 2008).

5. Antimicrobial Activity

Katagi et al. (2013) investigated the synthesis and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones, highlighting the potential of thiazol-2(3H)-imine derivatives in the development of new antimicrobial agents (Katagi et al., 2013).

6. Heterocyclic Thiones Synthesis

Budarina et al. (2007) examined the reactions of 4-methyl-1,3-thiazole-2(3H)-thiones with various C,N-disubstituted nitrile imines. This research contributes to the field of heterocyclic chemistry, particularly in understanding the synthesis and reactivity of thiones and related compounds (Budarina et al., 2007).

7. Formation in Aib-Containing Thiopeptides

Breitenmoser et al. (2002) conducted research on the formation of 1,3-Thiazol-5(4H)-imines in Aib-containing thiopeptides. This study provides insights into the chemical behavior of thiazol-imines in complex biological molecules like peptides (Breitenmoser et al., 2002).

8. Cytotoxicity Evaluation

Eshghi et al. (2019) synthesized new benzothiazole derivatives, including N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, and evaluated their cytotoxicity. This research is significant in exploring the potential of thiazol-imine derivatives as antitumoral agents (Eshghi et al., 2019).

properties

IUPAC Name

3-methyl-1,3-thiazol-2-imine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.HI/c1-6-2-3-7-4(6)5;/h2-3,5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQQQCZPDHWBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1,3-thiazol-2(3H)-imine hydroiodide

CAS RN

56010-23-2
Record name 2,3-DIHYDRO-2-IMINO-3-METHYLTHIAZOLE HYDROIODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1,3-thiazol-2(3H)-imine hydroiodide
Reactant of Route 2
Reactant of Route 2
3-methyl-1,3-thiazol-2(3H)-imine hydroiodide
Reactant of Route 3
Reactant of Route 3
3-methyl-1,3-thiazol-2(3H)-imine hydroiodide
Reactant of Route 4
Reactant of Route 4
3-methyl-1,3-thiazol-2(3H)-imine hydroiodide
Reactant of Route 5
Reactant of Route 5
3-methyl-1,3-thiazol-2(3H)-imine hydroiodide
Reactant of Route 6
3-methyl-1,3-thiazol-2(3H)-imine hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.